DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
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Overview
Description
Scientific Research Applications
Plasma Immobilization on Polyethylene Decylamine hydrochloride has been used to introduce amine groups on polyethylene surfaces. By treating polyethylene surfaces preadsorbed with decylamine hydrochloride with argon plasma, it was demonstrated that a substantial portion of the incorporated nitrogen-containing groups were amine groups. This application is significant in material science for modifying surface properties (Terlingen et al., 1993).
Preparation of 3-Methylthiopropylamine Hydrochloride In a different context, the thermal decarboxylation of sulfur-containing amino acids in the presence of acetophenone led to the preparation of 3-methylthiopropylamine hydrochloride. This process illustrates another chemical application of similar compounds (Obata & Ishikawa, 1966).
Synthesis of (3H)-Xylamine Decylamine hydrochloride is relevant in the synthesis of xylamine, an irreversible inhibitor of neuronal norepinephrine uptake. The synthesis process involved incorporating tritium into the aromatic nucleus of xylamine, demonstrating its importance in pharmacological research (Ransom, Kammerer & Cho, 1983).
Application in Analytical Chemistry The compound has been used in a high-performance liquid chromatographic method for determining certain pharmaceutical compounds in biological samples. This shows its utility in analytical chemistry, especially in bioanalysis (Liu & Franklin, 1985).
Study on Micellization and Reactivity The influence of micellization of decylamine on its basicity and reactivity was investigated. This study is crucial in understanding the chemical behavior of decylamine in different environments, which is important for its diverse applications in chemistry and materials science (Mirgorodskaya, Kudryavtseva & Ivanov, 1996).
properties
CAS RN |
13116-77-3 |
---|---|
Product Name |
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE |
Molecular Formula |
C19H33Cl2NS2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3,3-bis(sulfanyl)propyl]-decylazanium;chloride |
InChI |
InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H |
InChI Key |
JQHUAYXPNPTQRO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
Canonical SMILES |
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
Appearance |
Assay:≥95%A crystalline solid |
synonyms |
N-[2-[[(4-Chlorophenyl)methyl]dithio]ethyl]-1-decanamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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